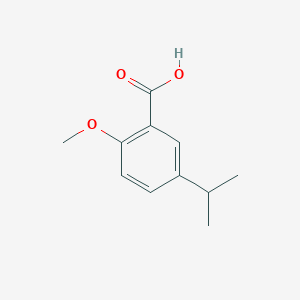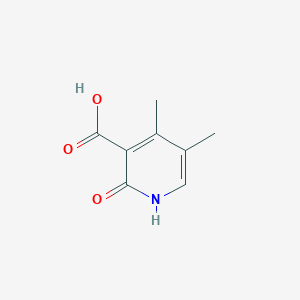
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is a fluorinated alcohol compound characterized by the presence of eight fluorine atoms attached to a cyclopentyl ring and an ethanol group. This unique structure imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the ethanol group. One common method includes the reaction of cyclopentene with elemental fluorine under controlled conditions to achieve the desired fluorination. Subsequent hydrolysis and reduction steps yield the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and maximize yield. Catalytic hydrogenation and Bamberger rearrangement are commonly used techniques to enhance efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Halides and amines.
Applications De Recherche Scientifique
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol finds applications in various fields:
Chemistry: Used as a cosurfactant in the synthesis of nanocrystals, such as silver and silver iodide nanocrystals.
Biology: Its unique properties make it useful in biological assays and as a reagent in biochemical research.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate biological pathways and influence the compound’s effects .
Comparaison Avec Des Composés Similaires
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with similar properties and applications.
1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: A related compound with a methoxy group instead of an ethanol group.
Uniqueness: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol stands out due to its cyclopentyl ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
IUPAC Name |
1-(1,2,2,3,3,4,4,5-octafluorocyclopentyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O/c1-2(16)4(9)3(8)5(10,11)7(14,15)6(4,12)13/h2-3,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNRGQRKVXUTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)




